molecular formula C8H16N2O4S2 B1671645 Ethylenedicysteine CAS No. 14344-48-0

Ethylenedicysteine

Cat. No. B1671645
CAS RN: 14344-48-0
M. Wt: 268.4 g/mol
InChI Key: BQHFYSWNHZMMDO-WDSKDSINSA-N
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Description

Ethylenedicysteine is a compound with the molecular formula C8H16N2O4S2 . It is also known by other names such as N,N’-ethylenedi-L-cysteine and L,L-ethylenedicysteine . The molecular weight of this compound is 268.4 g/mol .


Molecular Structure Analysis

This compound has a complex molecular structure. The IUPAC name for this compound is (2R)-2-[2-[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid . The InChI representation of the molecule is InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 268.4 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 9 . The exact mass of this compound is 268.05514934 g/mol .

Scientific Research Applications

Radiopharmaceutical Applications

Ethylenedicysteine is utilized in radiopharmaceuticals, such as 99mTc-ethylenedicysteine (99mTc-EC) , for diuretic renal scintigraphy . This imaging technique is vital for evaluating relative renal function and drainage, offering a noninvasive method to assess renal health (S. Vadi et al., 2020). Further, a multi-centric clinical study highlighted the efficacy and safety of 99Tcm-EC in a large cohort of patients with various renal disorders, confirming its utility in dynamic renal functional studies (Shao-liang Chen et al., 2008).

Imaging of Tumor Hypoxia

The development of 99mTc- and 68Ga-labeled metronidazole (MN) using this compound as a chelator has opened new avenues for assessing tumor hypoxia. This is crucial for selecting appropriate cancer therapy and evaluating treatment efficacy. In vitro and in vivo studies demonstrated the potential of these compounds to assess tumor hypoxia, thus aiding in cancer therapy selection (Megumi Ito et al., 2006).

Comparative Studies in Diuretic Renography

A comparative study of 99mTc-EC with diethylenetriamine pentaacetic acid (DTPA) in diuretic renography for patients with obstructive uropathy revealed that 99mTc-EC provided higher resolution and faster clearance than 99mTc-DTPA. This implies less radiation exposure, particularly beneficial in pediatric cases, and underscores 99mTc-EC's capability to better delineate the kidneys (H. Shahrokh et al., 2006).

Molecular Imaging in Cancer

This compound-glucosamine (ECG), an alternative to 18F-fluoro-2-deoxy-D-glucose (18F-FDG) for cancer imaging, has shown promise in molecular imaging of mesothelioma . The studies on 99mTc-ECG and 68Ga-ECG have demonstrated increased uptake in mesothelioma, suggesting their utility in diagnosing mesothelioma and monitoring therapeutic responses (Yinhan Zhang et al., 2012).

Ethylene Production in Bioengineering

Beyond its medical applications, this compound has been explored in bioengineering contexts, such as enhancing photosynthetic production of ethylene in genetically engineered cyanobacteria. This innovative approach aims to utilize CO2 for sustainable ethylene production, representing a carbon-neutral method with significant implications for the petrochemical industry (T. Zhu et al., 2015).

Mechanism of Action

Target of Action

Ethylenedicysteine (EC) is a metabolite of ethylene cysteine dimer (ECD) . It is used in the development of EC-drug conjugates, where it functions as a chemical bridge linking tissue-specific ligands, such as hormones, proteins, peptides, glucose analogues, or pharmaceutical compounds to radioisotopes for cancer diagnosis and treatment .

Mode of Action

The mode of action of EC involves its conjugation to a targeting ligand. The targeting ligand can be a disease cell cycle targeting compound, a tumor angiogenesis targeting ligand, a tumor apoptosis targeting ligand, a disease receptor targeting ligand, among others . This allows the EC-drug conjugate to specifically target and bind to these disease-related sites, enhancing the delivery of the radioisotope for imaging or treatment purposes .

Biochemical Pathways

For instance, if the targeting ligand is a tumor angiogenesis targeting ligand, then the angiogenesis pathway in tumor cells would be affected .

Pharmacokinetics

The pharmacokinetics of EC, particularly when labeled with Technetium-99m (99mTc-EC), have been studied. It has been found that 99mTc-EC is quickly excreted from the organism: 40 minutes after intravenous injection, up to 70% of the administered radiopharmaceutical is found in urine, and at 1 and 1.5 hours after the administration, 80% and 95%, respectively . The distribution of 99mTc-EC in the organism can be described by an open two-compartment model .

Result of Action

The primary result of EC’s action is its ability to enhance the delivery of radioisotopes to specific disease-related sites for imaging or treatment purposes. This is achieved through its conjugation to a targeting ligand, allowing for specific binding to these sites . In the case of 99mTc-EC, it has been used in dynamic studies and for clearance determinations in the assessment of renal function .

Action Environment

The action environment of EC would largely depend on the specific disease context and the targeting ligand to which it is conjugated. Factors such as the presence of the target receptors, the physiological state of the disease cells, and the overall disease microenvironment could influence the action, efficacy, and stability of EC .

properties

IUPAC Name

(2R)-2-[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]ethylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHFYSWNHZMMDO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CS)C(=O)O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN[C@@H](CS)C(=O)O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14344-48-0
Record name L,L-Ethylenedicysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14344-48-0
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Record name Ethylenedicysteine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicisate diacid
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Record name ETHYLENEDICYSTEINE
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Synthesis routes and methods

Procedure details

The L,L-isomer of the title compound is prepared by reductive dimerisation of L-thiazolidine-4-carboxylic acid under the influence of sodium in liquid ammonia, as described in Blondeau et al in Can. J. Chem. 45 (1), 49-52 (1967). The corresponding D,D-isomer and the meso form (L,L-isomer) are prepared in a corresponding manner from D-thiazolidine-4-carboxylic acid and racemic thiazolidine-4-carboxylic acid, respectively. These thiazolidine carboxylic acids are obtained by reaction of L-, D- or DL-cystein with formaldehyde according to Nagasama et al, J. Med. Chem. 27, 591 (1984).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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